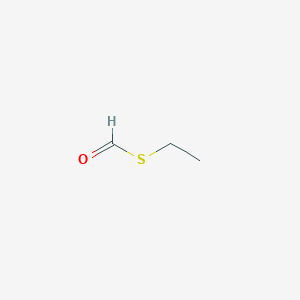

Ethyl thioformate

Description

Historical Context and Early Investigations of Thioformate Chemistry

The study of thioformates is a subset of the broader field of thiocarbonyl chemistry. Thioaldehydes and thioketones garnered early interest from chemists due to their distinct properties and higher reactivity compared to their carbonyl analogues. oup.com However, the high reactivity of many simple thioaldehydes made them difficult to isolate. oup.com Thioformate esters, where the thioformyl (B1219250) group is stabilized by an adjacent heteroatom, proved to be more accessible.

Early preparative methods for related thioamides, which can be derived from thioformates, involved reactions such as the treatment of formamide (B127407) with phosphorus pentasulfide (P₄S₁₀) or the reaction of ethyl thioformate with gaseous ammonia. tandfonline.com The synthesis of O-ethyl thioformate itself was developed based on earlier reports by researchers like Ohno, Koizuma, and Tsuchihaski, establishing its utility for subsequent reactions. orgsyn.org

In a related area, the photochemistry of aryl esters and their derivatives has been a topic of investigation for many decades. The photo-Fries rearrangement of aryl esters, first observed in the 1960s, provided a foundational understanding of the photochemical behavior of acyl compounds, a context that would later extend to the study of thioesters. mdpi.commdpi.com

Significance of Thioformate Esters in Synthetic Organic Chemistry

Thioformate esters, particularly O-ethyl thioformate, are significant reagents in synthetic organic chemistry, primarily valued for their ability to introduce the thioformyl group into molecules. This function is crucial for the construction of various sulfur-containing compounds, including thioamides and heterocyclic systems.

A primary application of O-ethyl thioformate is the thioformylation of amines. organic-chemistry.orgorganic-chemistry.org This reaction provides a direct and efficient route to N-substituted thioamides, which are important structural motifs in medicinal chemistry and material science. The process is versatile, accommodating a wide range of primary and secondary amines, including electron-rich, electron-poor, and sterically hindered examples. organic-chemistry.org

Furthermore, this compound serves as a key building block in the synthesis of complex heterocyclic structures. Its reaction with α-isocyanoacetonitrile has been used to produce cyano-substituted thiazoles. orgsyn.org A notable application is the condensation with ethyl isocyanoacetate to yield ethyl thiazole-4-carboxylate, an intermediate in the synthesis of various biologically active molecules. orgsyn.org More recently, it has been employed in an efficient, one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes. researchgate.netacs.org This reaction involves the formation of a vinyl thiolate intermediate that cyclizes to form the thiophene (B33073) ring. acs.org

Selected Synthetic Applications of O-Ethyl Thioformate

| Reaction Type | Substrate(s) | Product | Significance | Reference |

|---|---|---|---|---|

| Thioformylation | Primary/Secondary Amines | N-Substituted Thioamides | Direct synthesis of thioamides, versatile with various amines. | organic-chemistry.org |

| Thiazole (B1198619) Synthesis | Ethyl isocyanoacetate | Ethyl thiazole-4-carboxylate | Forms a key thiazole intermediate for pharmaceuticals. | orgsyn.org |

| Thiophene Synthesis | Substituted Acetonitriles, 2-Chloroacetonitrile | 4-Substituted 3-Amino-2-cyanothiophenes | Efficient one-pot synthesis of functionalized thiophenes. | acs.org |

| Benzothiazole Synthesis | 2-Aminothiophenols | Benzothiazoles | Copper-catalyzed synthesis of benzothiazoles. | organic-chemistry.org |

Overview of Current Research Landscape on this compound

Current research continues to build upon the established utility of this compound, exploring new synthetic methods, applications, and fundamental properties. A significant advancement in its preparation involves the reaction of triethylorthoformate with hydrogen sulfide (B99878) gas, using sulfuric acid as a catalyst. organic-chemistry.orgrsc.org This method is noted for being scalable and producing the reagent in high yield, making it more accessible for large-scale applications. organic-chemistry.orgthieme-connect.com

The photochemical properties of related thioformate compounds are an active area of investigation. Studies on aromatic S-thioformates have shown that they undergo decarbonylation upon UV irradiation to generate thiyl radicals. mdpi.commdpi.com These light-generated radicals are capable of initiating polymerization, positioning S-thioformates as potential photoinitiators in materials science, particularly for thiol-ene and acrylate-based resin systems. mdpi.comnih.gov

A novel application for S-aryl thioformates, termed "thioCORMates," has been discovered recently. These compounds release carbon monoxide (CO) quantitatively at room temperature upon the addition of an amine. chemistryviews.org This provides a convenient and potentially safer alternative to using pressurized CO gas in carbonylative cross-coupling reactions and other synthetic procedures. chemistryviews.org

The relevance of thioformates also extends to atmospheric chemistry. S-mthis compound, a close analogue of this compound, has been identified as an atmospheric oxidation product of dimethyl sulfide (DMS). acs.orgaip.org The recent atmospheric discovery of hydroperoxymthis compound (HPMTF), another DMS oxidation product, has significantly shifted the understanding of the marine sulfur biogeochemical cycle. pnas.orgcopernicus.org

Current Research Areas Involving Thioformates

| Research Area | Key Finding | Significance | Reference |

|---|---|---|---|

| Improved Synthesis | Scalable synthesis from triethylorthoformate and H₂S. | Provides a safe and efficient route to O-ethyl thioformate in high yield (83%). | organic-chemistry.orgthieme-connect.com |

| Photochemistry | Aromatic S-thioformates act as photoinitiators by generating thiyl radicals. | Potential application in UV-curing and polymer synthesis. | mdpi.commdpi.com |

| CO-Releasing Molecules (CORMs) | S-aryl thioformates ("thioCORMates") release CO upon reaction with an amine. | Offers a bench-stable, tunable source of CO for organic synthesis. | chemistryviews.org |

| Atmospheric Chemistry | Thioformates (e.g., S-mthis compound, HPMTF) are key products of DMS oxidation. | Revises understanding of the atmospheric sulfur cycle and aerosol formation. | acs.orgpnas.org |

Structure

3D Structure

Properties

CAS No. |

21071-39-6 |

|---|---|

Molecular Formula |

C3H6OS |

Molecular Weight |

90.15 g/mol |

IUPAC Name |

S-ethyl methanethioate |

InChI |

InChI=1S/C3H6OS/c1-2-5-3-4/h3H,2H2,1H3 |

InChI Key |

STSBSFZTOFGGKP-UHFFFAOYSA-N |

SMILES |

CCSC=O |

Canonical SMILES |

CCSC=O |

Other CAS No. |

21071-39-6 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Thioformate

Acid-Catalyzed Condensation Reactions

The most common approach to synthesizing ethyl thioformate involves the acid-catalyzed condensation of triethylorthoformate with hydrogen sulfide (B99878). This method has been refined over time to optimize catalyst systems, reaction conditions, and purification strategies.

Synthesis from Triethylorthoformate and Hydrogen Sulfide Gas

The foundational method for producing this compound is the reaction between triethylorthoformate and hydrogen sulfide gas in the presence of an acid catalyst. organic-chemistry.orgmdpi.comresearchgate.netthieme-connect.com This reaction condenses the two primary reactants to form the desired O-ethyl thioformate. rsc.orgorganic-chemistry.org The initial procedures reported moderate yields, often between 30-38%. thieme-connect.com

Optimization of Brønsted Acid Catalytic Systems and Conditions

The choice of acid catalyst significantly impacts the reaction's efficiency. While early syntheses used sulfuric acid in acetic acid, subsequent research identified perchloric acid as a more effective catalyst. thieme-connect.com However, due to safety concerns with perchloric acid, other Brønsted acids have been explored. organic-chemistry.orgthieme-connect.com

A systematic study of various Brønsted acids demonstrated a correlation between the catalyst's pKa and its performance. Hydrochloric acid, sulfuric acid, and methanesulfonic acid were all found to be competent catalysts. thieme-connect.com Ultimately, sulfuric acid was selected as a suitable and safer alternative to perchloric acid. organic-chemistry.orgthieme-connect.com Further optimization led to a reduction in the required sulfuric acid to just 1 mol%. thieme-connect.com The reaction is typically conducted in a pressure vessel to safely contain the hydrogen sulfide gas, with pressures maintained between 1.7 and 2.1 bar. thieme-connect.comthieme-connect.com

Table 1: Comparison of Brønsted Acid Catalysts for this compound Synthesis This table is interactive. Click on the headers to sort the data.

| Catalyst | pKa | Orthoformate Remaining (%) | Assay Yield (%) |

|---|---|---|---|

| Hydrochloric acid | -8 | 0 | 91 |

| Sulfuric acid | -3.0 | 0 | 93 |

| Methanesulfonic acid | -2.6 | 0 | 90 |

| Phosphoric acid | 2.1 | 50 | 31 |

| Acetic acid | 4.8 | 93 | 5 |

Data sourced from a study on the generation of O-Ethyl Thioformate using various Brønsted Acid Catalysts. thieme-connect.com

Improved Procedures for Enhanced Yield and Selectivity

Initial methods for the synthesis of this compound often resulted in low to moderate yields. thieme-connect.com One of the key improvements was the move from using a balloon to introduce hydrogen sulfide to conducting the reaction in a pressure vessel. thieme-connect.comthieme-connect.com This allowed for better control and monitoring of the hydrogen sulfide consumption. thieme-connect.comthieme-connect.com

Solvent-Free Reaction Conditions and Their Efficacy

A significant advancement in the synthesis of this compound is the development of solvent-free reaction conditions. rsc.org The condensation of triethylorthoformate with hydrogen sulfide gas can be effectively carried out in the absence of a solvent, with sulfuric acid (1 mol%) as the catalyst. rsc.org This approach is not only more environmentally friendly but also simplifies the reaction setup. The reaction proceeds efficiently under these conditions, leading to a high assay yield of 95% for the ethanolic O-ethyl thioformate solution. rsc.org

Purification Strategies and Stability Considerations

The crude product from the synthesis is typically a solution of O-ethyl thioformate in ethanol (B145695). rsc.orgthieme-connect.com Purification can be achieved through a series of steps. Basic aqueous washes with sodium hydrogen carbonate are used to remove the sulfuric acid catalyst and ethanol, resulting in O-ethyl thioformate of approximately 93 wt% purity in an 84% yield. rsc.orgthieme-connect.com

In terms of stability, O-ethyl thioformate is stable for one month at room temperature and for five months when stored at -20 °C under a nitrogen atmosphere. thieme-connect.com

Development of Alternative Synthetic Routes to this compound

While the acid-catalyzed condensation of triethylorthoformate and hydrogen sulfide is the predominant method, other synthetic pathways have been explored. One such alternative involves the reaction of ethyl isocyanoacetate with O-ethyl thioformate itself, in the presence of sodium cyanide in absolute ethanol, to produce ethyl thiazole-4-carboxylate. orgsyn.org Although this is not a direct synthesis of this compound, it highlights its use as a precursor in forming more complex heterocyclic structures. orgsyn.org Another method involves the reaction of diazomethane (B1218177) with this compound to yield a thiadiazole derivative. thieme-connect.de These alternative routes, however, are less common for the bulk preparation of this compound compared to the direct condensation method.

Reaction Mechanisms and Pathways Involving Ethyl Thioformate

Thioformylation Reactions

Thioformylation is the process of adding a thioformyl (B1219250) group (–CHS) to a molecule. O-Ethyl thioformate is a versatile and efficient reagent for the thioformylation of amines to produce thioamides. organic-chemistry.orgorganic-chemistry.org The reagent can be prepared from triethylorthoformate and hydrogen sulfide (B99878) and can be used as a purified neat liquid or as a solution in ethanol (B145695). organic-chemistry.orgthieme-connect.com This method is noted for its scalability and the production of a bench-stable reagent. organic-chemistry.org

The general mechanism for the N-thioformylation of amines using ethyl thioformate proceeds through a nucleophilic acyl substitution pathway. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the thiocarbonyl group in this compound. This initial attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of an ethanol molecule to furnish the final N-substituted thioformamide (B92385) product. researchgate.net The presence of at least one hydrogen atom on the amine nitrogen is necessary for the reaction to proceed to the neutral thioamide product. mnstate.edu

Mechanism of Thioformylation of Amines

Reactivity with Aromatic Amines

This compound demonstrates high efficiency in the thioformylation of a wide range of aromatic amines. organic-chemistry.org The reaction proceeds well with anilines containing both electron-donating and electron-withdrawing substituents, affording the corresponding thioformamides in good to excellent yields. thieme-connect.com For instance, aniline (B41778) itself is converted to its thioformamide in 99% yield using the purified reagent. thieme-connect.com Electron-rich anilines and even sterically demanding aromatic systems are well-tolerated substrates in this transformation. organic-chemistry.orgthieme-connect.com While electron-donating groups on aromatic amines can lead to good yields, reactions with electron-withdrawing groups have also been shown to perform well, with yields ranging from 83% to 94%. thieme-connect.comrsc.org

Table 1: Thioformylation of Various Aromatic Amines with O-Ethyl Thioformate This table is generated based on data from the text. Specific reaction conditions may vary.

| Amine Substrate | Substituent Type | Reported Yield |

|---|---|---|

| Aniline | Unsubstituted | 99% thieme-connect.com |

| p-Anisidine | Electron-Donating | High Efficiency thieme-connect.com |

| p-Toluidine | Electron-Donating | High Efficiency thieme-connect.com |

| 4-Fluoroaniline | Electron-Withdrawing | 94% thieme-connect.com |

Reactivity with Aliphatic Amines

The thioformylation reaction using this compound is also highly effective for aliphatic amines. thieme-connect.com Primary aliphatic amines, including benzylic and allylic amines, are readily converted to their corresponding thioamides in excellent yields. thieme-connect.com The reaction's robustness is further highlighted by its success with sterically demanding aliphatic amines, which also provide the desired products efficiently. thieme-connect.com For example, benzylamine (B48309) and n-hexylamine are both effectively formylated under these conditions. researchgate.net

Table 2: Thioformylation of Representative Aliphatic Amines This table is generated based on data from the text. Specific reaction conditions may vary.

| Amine Substrate | Amine Type | Reported Yield |

|---|---|---|

| Benzylamine | Primary, Benzylic | 91-93% researchgate.net |

| Allylamine | Primary, Allylic | Excellent thieme-connect.com |

| n-Hexylamine | Primary, Straight-chain | 68-94% researchgate.net |

Reactivity with Secondary Amines

Secondary amines, both aliphatic and aromatic, undergo successful thioformylation with this compound. organic-chemistry.orgthieme-connect.com Substrates such as dibutylamine (B89481) and diphenylamine (B1679370) react to give the corresponding N,N-disubstituted thioformamides in good yields. researchgate.net This demonstrates the broad applicability of the reagent for creating a diverse range of thioamide products. organic-chemistry.org

Table 3: Thioformylation of Secondary Amines This table is generated based on data from the text. Specific reaction conditions may vary.

| Amine Substrate | Amine Type | Reported Yield |

|---|---|---|

| Dibutylamine | Aliphatic | Good researchgate.net |

| Diphenylamine | Aromatic | Good researchgate.net |

Substrate Scope and Functional Group Tolerance in Thioformylation

A key advantage of using this compound for thioformylation reactions is its broad substrate scope and high functional group tolerance. organic-chemistry.org The reaction conditions are mild, allowing for the successful conversion of amines that contain various other functional groups. researchgate.net Research indicates that the process is compatible with substrates bearing functionalities such as esters, ketones, and aromatic halides. researchgate.net The method tolerates a wide array of functional groups, including unprotected hydroxyl, carboxyl, and amide moieties. organic-chemistry.org This tolerance makes this compound a valuable tool in multi-step syntheses and for the late-stage modification of complex molecules. organic-chemistry.orgmnstate.edu

The stereochemical outcome of a reaction is critical when dealing with chiral molecules. numberanalytics.comnumberanalytics.com In thioformylation reactions, if the amine substrate contains a stereocenter, the integrity of that center during the reaction is a primary concern. Reactions that proceed via an SN2-type mechanism, where a nucleophile attacks an sp3-hybridized carbon, typically result in an inversion of configuration. numberanalytics.comochemtutor.com However, the thioformylation of an amine involves nucleophilic attack on a planar sp2-hybridized thiocarbonyl carbon, which does not inherently lead to inversion at a pre-existing chiral center on the amine. ochemtutor.com

In related thioamidation reactions, such as the synthesis of thioamides from α-chiral monothiocarboxylic acids, the stereochemical integrity of the chiral center was maintained during the aminolysis process. organic-chemistry.org Similarly, the use of orthoesters in reactions with amino acids has been shown to proceed without racemization. rsc.org Given the mild conditions typically employed for thioformylation with this compound, it is expected that reactions involving chiral amines proceed with retention of configuration at the stereocenter, as the chiral center itself is not directly involved in the bond-forming or bond-breaking steps of the thioformylation.

Cycloaddition and Condensation Reactions

This compound is a key building block in reactions that form sulfur-containing heterocyclic compounds like thiophenes and thiazoles. These reactions typically involve the condensation of this compound with a suitable nucleophilic partner, followed by an intramolecular cyclization step.

A notable application of O-ethyl thioformate is in the one-pot synthesis of 4-substituted-3-amino-2-cyanothiophenes. rsc.org This method involves the reaction of an alkyl or aryl substituted acetonitrile (B52724) with a strong base like lithium diisopropylamide (LDA), followed by the addition of O-ethyl thioformate and subsequently 2-chloroacetonitrile. rsc.orgscribd.com This domino process provides an efficient route to multisubstituted aminothiophenes, which are important structural motifs in medicinal chemistry and materials science. rsc.orgscribd.com The synthesis is considered economical and provides good yields for a variety of substrates. scribd.com

Table 1: One-Pot Synthesis of 4-Substituted-3-amino-2-cyanothiophenes

| Substituted Acetonitrile (Starting Material) | Reagents | Product | Reference |

|---|---|---|---|

| 2-Arylacetonitrile | 1. LDA 2. O-Ethyl thioformate 3. 2-Chloroacetonitrile | 4-Aryl-3-amino-2-cyanothiophene | rsc.org |

| 2-Alkylacetonitrile | 1. LDA 2. O-Ethyl thioformate 3. 2-Chloroacetonitrile | 4-Alkyl-3-amino-2-cyanothiophene | rsc.org |

This compound is widely employed in the synthesis of thiazole (B1198619) rings, a core structure in many pharmacologically active compounds. orgsyn.org These syntheses often capitalize on the reactivity of the thioformyl group in condensation reactions.

A general and efficient method for synthesizing benzothiazoles involves the copper-catalyzed reaction of O-ethyl thioformate with various amines. organic-chemistry.org This procedure is scalable and demonstrates good tolerance for both electron-rich and electron-poor aromatic amines, as well as sterically hindered systems. organic-chemistry.org The reaction is believed to proceed through a Cu(I)/Cu(III) manifold, where oxidative addition of an ortho-haloanilide to the copper catalyst is the rate-determining step. organic-chemistry.orgnih.gov The use of ligands like 1,10-phenanthroline (B135089) can accelerate the reaction. organic-chemistry.orgnih.gov

Table 2: Copper-Catalyzed Synthesis of Benzothiazoles

| Amine Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzenethiol | CuI / 1,10-phenanthroline | Benzothiazole | Good to Excellent | organic-chemistry.orgorganic-chemistry.org |

| Substituted 2-Aminobenzenethiols | CuI / 1,10-phenanthroline | Substituted Benzothiazoles | Good to Excellent | organic-chemistry.orgorganic-chemistry.org |

| ortho-Haloanilides | CuI / 1,10-phenanthroline | Substituted Benzothiazoles | Varies | nih.gov |

A mild and general method for preparing 4-substituted thiazoles involves the condensation of ethyl isocyanoacetate with thiono esters, such as O-ethyl thioformate. orgsyn.org The reaction is typically carried out in the presence of a base, like sodium cyanide in ethanol, at a controlled temperature. orgsyn.org This approach allows for the synthesis of various thiazole-4-carboxylates, which are valuable intermediates. orgsyn.org For instance, the reaction between O-ethyl thioformate and ethyl isocyanoacetate yields ethyl thiazole-4-carboxylate. orgsyn.org

Table 3: Thiazole Synthesis from Ethyl Isocyanoacetate and Thiono Esters

| Thiono Ester | Product (Thiazole) | Yield (%) | Reference |

|---|---|---|---|

| O-Ethyl thioformate | Ethyl thiazole-4-carboxylate | 68 | orgsyn.org |

| O-Ethyl thioacetate (B1230152) | Ethyl 5-methylthiazole-4-carboxylate | 82 | orgsyn.org |

| O-Ethyl thiobenzoate | Ethyl 5-phenylthiazole-4-carboxylate | 75 | orgsyn.org |

The mechanism for the condensation of this compound with ethyl isocyanoacetate is proposed to begin with the base-mediated thioformylation of the metallated isocyanoacetate. orgsyn.org This is followed by an intramolecular 1,1-addition where the tautomeric enethiol attacks the isonitrile carbon. orgsyn.org This cyclization step leads to the formation of the thiazole ring. This pathway is analogous to the synthesis of oxazoles from the acylation of metallated isonitriles. orgsyn.org Investigations into similar reactions suggest that an initially formed thiolate intermediate undergoes condensation to furnish the final thiazole product. durham.ac.uk The strategy represents a formal [4 + 1] cycloaddition to assemble the thiazole ring. acs.org

Thiazole and Other Heterocycle Synthesis

Condensation with Isocyanoacetates for Thiazole Formation

Other Transformation Pathways Employing this compound

Beyond heterocycle synthesis, O-ethyl thioformate is a key reagent for other chemical transformations. Its most prominent role is as a thioformylating agent for various amines. organic-chemistry.orgorganic-chemistry.org This reaction provides a direct route to thioformamides, which are important synthetic intermediates. The process is efficient for a wide range of substrates, including aromatic, aliphatic, and secondary amines. organic-chemistry.org

This compound also reacts with highly nucleophilic organometallic reagents. For example, its reaction with 2,4,6-tri-t-butylphenyllithium is used to synthesize the first stable aromatic thioaldehyde, (2,4,6-tri-t-butyl)thiobenzaldehyde. oup.com Additionally, this compound has been used in reactions involving α-lithiated N-Boc-N-arylaminomethanes, demonstrating its utility in C-C bond-forming reactions with specialized organolithium compounds.

Applications of Ethyl Thioformate in Advanced Organic Synthesis

Reagent in Amide and Thioamide Synthesis

Ethyl thioformate is a key reagent for the synthesis of thioamides through the thioformylation of amines. organic-chemistry.orgthieme-connect.comresearchgate.net Thioamides are crucial structural motifs found in numerous biologically active compounds and are important intermediates in organic synthesis. tandfonline.comacs.org The reaction involves the treatment of a primary or secondary amine with O-ethyl thioformate, which effectively transfers a thioformyl (B1219250) group to the amine nitrogen. organic-chemistry.orgchemrxiv.org

A notable advantage of O-ethyl thioformate is its broad substrate scope and high efficiency. organic-chemistry.org It is versatile enough to thioformylate a variety of amines, including aromatic, aliphatic, and secondary amines, typically providing good to excellent yields. organic-chemistry.orgthieme-connect.com The reaction conditions are generally mild and tolerate diverse functional groups, encompassing both electron-rich and electron-poor aromatic amines, as well as sterically hindered systems. organic-chemistry.org Modern synthesis protocols for O-ethyl thioformate itself, reacting triethylorthoformate with hydrogen sulfide (B99878) gas using an acid catalyst, have made the reagent more accessible and safer to handle compared to older methods. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgrsc.org The product can be isolated as a stable, neat liquid or used directly in an ethanol (B145695) solution for subsequent reactions. organic-chemistry.orgthieme-connect.com

Table 1: Substrate Scope of O-Ethyl Thioformate in Thioamide Synthesis Data derived from research on the thioformylation of various amines. organic-chemistry.org

| Amine Type | Substrate Example | Yield (%) |

| Electron-Rich Aromatic | p-Anisidine | 99% |

| Electron-Poor Aromatic | p-Nitroaniline | 98% |

| Sterically Hindered | 2,6-Diisopropylaniline | 99% |

| Aliphatic (Primary) | Benzylamine (B48309) | 99% |

| Aliphatic (Secondary) | Dibenzylamine | 99% |

Role in Complex Molecule Construction

The utility of this compound extends beyond simple thioamide formation to the construction of more complex molecular architectures, particularly heterocyclic compounds. thieme-connect.de It serves as a critical building block in multi-step syntheses leading to valuable chemical scaffolds. researchgate.netorgsyn.org

A prominent example is its use in the synthesis of substituted thiazoles. organic-chemistry.orgorgsyn.org The condensation of ethyl isocyanoacetate with O-ethyl thioformate provides a mild and general pathway to ethyl thiazole-4-carboxylate and its analogs. orgsyn.org The mechanism likely involves the initial thioformylation of the isocyanoacetate, followed by an intramolecular cyclization. orgsyn.org Thiazole (B1198619) rings are core components of many pharmacologically active molecules. orgsyn.org

Furthermore, this compound is instrumental in the one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes. researchgate.netresearchgate.net In this process, a substituted acetonitrile (B52724) is treated sequentially with a strong base, O-ethyl thioformate, and 2-chloroacetonitrile to yield the thiophene (B33073) derivative in moderate to good yields. researchgate.net These thiophene products are versatile intermediates that can be elaborated into more complex, pharmaceutically relevant structures such as thieno[3,2-d]pyrimidines. researchgate.net

Table 2: Heterocycles Synthesized Using this compound Illustrative examples of this compound's role in heterocyclic synthesis.

| Heterocycle | Key Reactants | Application of Product | Citation |

| Ethyl thiazole-4-carboxylate | Ethyl isocyanoacetate, O-Ethyl thioformate | Intermediate for pharmaceuticals (e.g., Thiabendazole) and agrochemicals. | orgsyn.orglookchem.com |

| 4-Substituted-3-amino-2-cyanothiophene | Substituted acetonitrile, O-Ethyl thioformate, 2-Chloroacetonitrile | Precursor to complex fused-ring systems like thieno[3,2-d]pyrimidines. | researchgate.netresearchgate.net |

| Benzothiazoles | 2-Aminothiophenol derivatives, O-Ethyl thioformate | Building blocks in medicinal chemistry. | organic-chemistry.org |

Precursor for Specific Bioactive Compound Derivatives

This compound's ability to introduce the thioformamide (B92385) functional group makes it a valuable precursor in the synthesis of various bioactive compounds. mdpi.comresearchgate.net The resulting thioamides can be starting points for building diverse molecular libraries for screening in pharmaceutical and agrochemical research. nih.govnih.gov

While the specific term "N-Benzylthis compound" is not explicitly detailed in the surveyed literature, the synthesis of thioformamides from benzylamine derivatives is a well-established reaction using this compound. organic-chemistry.org For instance, the reaction of benzylamine with O-ethyl thioformate proceeds with near-quantitative yield to form N-benzylthioformamide. organic-chemistry.org This reaction can be applied to a range of substituted benzylamines, making this compound a reliable reagent for producing a variety of N-benzyl thioformamide derivatives. These compounds serve as building blocks in medicinal chemistry. uobaghdad.edu.iqmdpi.com

This compound is a key starting reagent for molecules with direct applications in the pharmaceutical and agrochemical sectors. arkema.comevonik.comnumberanalytics.com Its role in synthesizing thiazole and thiophene cores is particularly significant. orgsyn.orgresearchgate.netlookchem.com

4-Substituted thiazoles, derived from this compound, are crucial intermediates for synthesizing compounds like Thiabendazole, a widely used anthelmintic for controlling gastrointestinal nematodes. orgsyn.org Other thiazole derivatives have shown potential as anti-inflammatory and antibacterial agents. orgsyn.org In agrochemistry, ethyl thiazole-4-carboxylate is directly utilized as an intermediate. lookchem.com The synthesis of 4-substituted 3-amino-2-cyanothiophenes, enabled by this compound, provides access to scaffolds that can be readily incorporated into pharmaceutically relevant structures. researchgate.netresearchgate.net

Table 3: Bioactive Scaffolds Derived from this compound A summary of important molecular frameworks and their applications.

| Scaffold | Synthetic Intermediate | Bioactivity / Application Area | Citation |

| Thiazole | Ethyl thiazole-4-carboxylate | Anthelmintic (Thiabendazole), Anti-inflammatory, Antibacterial, Agrochemical intermediate. | orgsyn.orglookchem.com |

| Thiophene | 3-Amino-2-cyanothiophenes | Precursors for pharmaceutically active fused heterocycles. | researchgate.netresearchgate.net |

| Thioamide | N-Aryl and N-Alkyl Thioformamides | Building blocks for medicinal chemistry and peptide modifications. | organic-chemistry.orgtandfonline.com |

Formation of N-Benzylthis compound Derivatives

Contributions to Protecting Group Chemistry

In the complex world of multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent unwanted side reactions. organic-chemistry.org While this compound is not a protecting group itself, it plays a crucial role in synthetic sequences that involve the protection and deprotection of thiol functionalities. rsc.org

Spectroscopic Characterization and Conformational Analysis of Thioformate Esters

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to determine the precise structure and identify the functional groups of ethyl thioformate.

Microwave spectroscopy is a powerful tool for determining the rotational constants and, consequently, the precise gas-phase geometry of molecules. libretexts.org For thioformate esters, this technique allows for the differentiation between various conformers. Studies on related molecules like ethyl mercaptan have demonstrated the capability of microwave spectroscopy to identify and characterize both trans and gauche isomers. aip.org For the trans isomer of ethyl mercaptan, rotational constants have been determined, and for the gauche isomer, full sets of rotational constants have been derived. aip.org

In the case of S-mthis compound, a close analogue, microwave spectroscopy has been used to determine the rotational constants and the dipole moment components. aanda.org This information is crucial for understanding the molecule's interaction with electromagnetic fields and for predicting its rotational spectrum, which is essential for its potential detection in the interstellar medium. aanda.org The analysis of the rotational spectra of thioesters requires a theoretical model that can account for the internal rotation of the methyl group, which leads to the splitting of spectral lines. aanda.org

Table 1: Selected Rotational and Distortion Constants for cis-S-Mthis compound

| Parameter | Value | Unit |

|---|---|---|

| A | 10031.5976 | MHz |

| B | 4349.5293 | MHz |

| C | 3087.6433 | MHz |

| ΔJ | 1.9567 | kHz |

| ΔJK | -5.733 | kHz |

| ΔK | 12.01 | kHz |

| δJ | 0.5841 | kHz |

| δK | 3.33 | kHz |

Data sourced from studies on S-mthis compound, a related thioester. aanda.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comedinst.com IR spectroscopy measures the absorption of infrared radiation by molecules, exciting them to higher vibrational states, while Raman spectroscopy involves the inelastic scattering of monochromatic light. mt.comedinst.comosti.gov

For a vibration to be IR active, there must be a change in the molecule's dipole moment. edinst.com For a vibration to be Raman active, a change in the molecule's polarizability is required. edinst.com

In thioesters like this compound, the carbonyl (C=O) stretching frequency is a prominent feature in the IR spectrum. nih.gov Studies on S-methyl thioacetate (B1230152) and other related compounds show that the C=O stretching force constant in thioesters is similar to that in ketones. nih.gov This indicates that the carbonyl group in thioesters has a character comparable to that of a ketone. Furthermore, the C(O)-S stretching force constant suggests that this bond has minimal double-bond character. nih.gov

Table 2: Characteristic Vibrational Frequencies for Thioesters

| Vibrational Mode | Approximate Frequency (cm-1) | Spectroscopic Technique |

|---|---|---|

| C=O Stretch | ~1650 - 1700 | Infrared, Raman |

| C-S Stretch | ~600 - 800 | Infrared, Raman |

| C-H Stretch (Alkyl) | ~2850 - 3000 | Infrared, Raman |

Note: These are approximate ranges based on general thioester characteristics and data from related molecules like S-methyl thioacetate. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. libretexts.org It relies on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. libretexts.org

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, as well as a signal for the formyl proton (-CHO). The chemical shift of these signals, their splitting patterns (due to spin-spin coupling), and their integration values provide direct information about the connectivity of the atoms. libretexts.org The n+1 rule helps in predicting the multiplicity of a signal based on the number of neighboring equivalent protons. libretexts.org

Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, and the methyl carbon, with their chemical shifts being indicative of their electronic environment.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Upon electron impact, this compound will form a molecular ion (M⁺•). The fragmentation pattern of this molecular ion is characteristic and aids in its identification.

Common fragmentation pathways for S-alkyl thioformates include the loss of an SH• radical and decarbonylation (loss of CO). kuleuven.beacs.org For this compound, the loss of an SH• radical from the molecular ion is a significant process. kuleuven.be Another observed fragmentation is decarbonylation, which leads to the formation of [M-CO]⁺• ions. acs.org The study of these fragmentation pathways through techniques like tandem mass spectrometry (MS/MS) provides detailed structural information about the resulting fragment ions. kuleuven.beacs.org

Table 3: Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆OS nih.gov |

| Molecular Weight | 90.15 g/mol nih.gov |

| Major Fragment Ions (m/z) | [M-SH]⁺, [M-CO]⁺• |

Data sourced from PubChem and mass spectrometric studies of S-alkyl thioformates. kuleuven.beacs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Studies

Conformational Isomerism and Energy Landscapes of Thioformate Analogues (e.g., Mthis compound)

Thioformate esters, like their oxygen-containing counterparts, exhibit conformational isomerism due to rotation around single bonds. The study of simpler analogues like mthis compound provides valuable insights into the conformational preferences of this compound.

Thioformate esters can exist as cis and trans conformers, defined by the dihedral angle around the C-S bond. aip.orgresearchgate.net Computational studies using ab initio and DFT methods have shown that for simple thioesters, the cis conformation, where the alkyl group is on the same side as the carbonyl oxygen, is generally the more stable form. researchgate.netacs.org

For S-mthis compound, the cis conformer is the most stable structure. aip.org The energy difference between the cis and trans forms is significant, with the cis form being lower in energy by approximately 1134 cm⁻¹. aip.org This preference for the cis conformation is also observed in solution. researchgate.netacs.org The barrier to rotation around the C-S bond is considerable. researchgate.netacs.org

The geometry of these conformers has been determined with high accuracy through computational methods, and the calculated values are in close agreement with experimental data where available. aip.orgmdpi.com The stability and geometry of these conformers are crucial for understanding the reactivity and intermolecular interactions of thioformate esters.

Table 4: Calculated Relative Energies of S-Mthis compound Conformers

| Conformer | Relative Energy (cm-1) | Stability |

|---|---|---|

| cis-CH₃-S-CHO | 0 | Most Stable |

| trans-CH₃-S-CHO | 1134 | Less Stable |

Data from theoretical studies on S-mthis compound. aip.org

Methyl Torsional Barriers and Internal Rotation Dynamics

The internal rotation of a methyl (-CH₃) group within a molecule is not entirely free but is hindered by a potential energy barrier. This barrier arises from the interactions between the rotating methyl hydrogens and the electron clouds of the adjacent atoms. ias.ac.inpharmacy180.com The energy difference between the most stable (staggered) and least stable (eclipsed) conformations defines the height of this torsional barrier, typically denoted as V₃ for a threefold potential. ias.ac.inmdpi.com

In thioformate esters and related sulfur-containing organic molecules, the height of the methyl torsional barrier is a key parameter that influences the molecule's rotational spectrum and internal dynamics. For instance, in S-mthis compound (CH₃SC(O)H), the barrier to internal rotation of the methyl group is significantly lower than in its oxygen analog, methyl formate. csic.esresearchgate.net High-level quantum chemical calculations have determined the V₃ barrier for cis-S-mthis compound to be approximately 127-140 cm⁻¹. csic.esresearchgate.netaip.org This relatively low barrier leads to large-amplitude motion of the methyl group, which has a distinct effect on its spectroscopic signature. csic.es

Similarly, studies on ethyl methyl sulfide (B99878) have determined the V₃ hindered internal rotation barrier height for both its trans and gauche conformers through the analysis of its rotational spectra. nih.gov The investigation of these barriers is fundamental to understanding the preferred structural orientations and the internal dynamics of flexible molecules. ias.ac.in

Table 1: Methyl Torsional Barriers (V₃) for Selected Thioformate-Related Compounds

| Compound | Conformer | V₃ Barrier Height (cm⁻¹) | Source |

|---|---|---|---|

| S-Mthis compound | cis | 127.4846(15) | csic.es |

| S-Mthis compound | cis | 139.7 | researchgate.netaip.org |

| Ethyl Methyl Sulfide | trans | Experimentally Determined | nih.gov |

| Ethyl Methyl Sulfide | gauche | Experimentally Determined | nih.gov |

| Methyl Formate (O-analog) | cis | 372.6720(42) | csic.es |

A/E Splitting in Rotational Spectra

The quantum mechanical nature of hindered internal rotation leads to the tunneling of the methyl group through the potential barrier. This tunneling splits the torsional energy levels. In rotational spectroscopy, this phenomenon manifests as a splitting of rotational transitions into two components, labeled 'A' and 'E'. csic.escsic.es The magnitude of this "A/E splitting" is inversely related to the height of the torsional barrier; a lower barrier results in a larger splitting. csic.es

For S-mthis compound, the low V₃ barrier of ~127 cm⁻¹ results in significant A/E splittings in its rotational spectrum. csic.es Differences between A- and E-frequency lines can range from hundreds of megahertz to several gigahertz, especially for excited torsional states. csic.es This is in stark contrast to its oxygen analog, methyl formate, where the much higher barrier leads to splittings of only a few megahertz. csic.es The observation and analysis of these splittings provide a precise experimental method for determining the barrier height. nih.gov

In the case of ethyl methyl sulfide, the A/E splittings were observable for some b-type Q-branch transitions of the trans conformer, reaching up to 4 MHz. nih.gov For the gauche conformer, which has a smaller V₃ value, the expected A/E splittings are larger, and consequently, most of its observed rotational transitions were split into A and E components. nih.gov

Table 2: Observed A/E Splitting in Thioformate-Related Compounds

| Compound | Conformer / State | Observation | Magnitude | Source |

|---|---|---|---|---|

| S-Mthis compound | Ground Torsional State (νt = 0) | Differences between A- and E-frequencies for Kₐ ≤ 3 | -150 to 250 MHz | csic.es |

| S-Mthis compound | Excited Torsional States (ν₁₈ = 1, 2) | Splitting becomes larger | Up to several GHz | csic.es |

| S-Mthis compound | Ground Vibrational State | Estimated Splitting | 0.475 cm⁻¹ | csic.es |

| Ethyl Methyl Sulfide | trans Conformer | Observed in some b-type Q-branch transitions | No larger than 4 MHz | nih.gov |

| Ethyl Methyl Sulfide | gauche Conformer | Most R- and Q-branch transitions split into A-E components | Larger than trans conformer | nih.gov |

X-ray Crystallographic Studies of Thioformate-Derived Compounds

X-ray crystallography is a powerful experimental technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This method provides definitive information on molecular structure, conformation, and intermolecular interactions in the solid state. tsijournals.comnih.gov While a crystal structure for this compound itself is not discussed in the provided context, studies on related thioformate-derived compounds offer valuable structural insights.

A low-temperature X-ray diffraction analysis of S-ethyl chlorothioformate, ClC(O)SCH₂CH₃, revealed that in the crystalline solid, the molecules exclusively adopt a synperiplanar conformation with respect to the C=O double bond and the S-C single bond. researchgate.net This means the carbonyl bond and the S-ethyl group are on the same side of the C-S bond. Furthermore, the ethyl group itself assumes a gauche orientation. researchgate.net These experimental findings for the solid phase are consistent with previous gas-phase conformational studies. researchgate.net

In other studies, X-ray crystallography has been essential for confirming the molecular structure of more complex thioformate-derived heterocyclic compounds, such as 5-arylimino-1,3,4-thiadiazole derivatives. mdpi.com It provided the first definitive proof of the molecular structure for these regioisomers, which could not be unambiguously determined by NMR spectroscopy alone. mdpi.com Similarly, the crystal structure of tetramethyl thiram (B1682883) disulfide, a bis(dimethyl thiocarbamoyl) disulfide, has been determined by X-ray diffraction, providing the three-dimensional structure necessary for understanding its activity. tsijournals.com

Computational and Theoretical Chemistry Studies of Thioformate Systems

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl thioformate, such as its three-dimensional structure and energetic landscape. These calculations rely on solving the Schrödinger equation, albeit with approximations, to map out the relationships between a molecule's structure and its energy.

The study of thioformate systems employs a range of computational methods, primarily falling into two categories: ab initio and Density Functional Theory (DFT).

Ab initio methods , Latin for "from the beginning," are based on first principles of quantum mechanics without using experimental data for simplification. stackexchange.com Highly correlated ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the "gold standard" in computational chemistry for their high accuracy in energy calculations. nist.gov These methods have been extensively used to determine the spectroscopic properties of related molecules like S-mthis compound. researchgate.netaip.org The explicitly correlated CCSD(T)-F12 method, in conjunction with large basis sets like the aug-cc-pVTZ series, provides even faster convergence to the complete basis set limit, yielding highly accurate results for molecular structures and energies. aip.orgcsic.es

Density Functional Theory (DFT) is another powerful quantum chemical method that calculates the electronic structure of atoms and molecules. nih.gov Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation. stackexchange.com Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with exchange and correlation functionals, are widely used for their balance of accuracy and computational cost. mdpi.comchimicatechnoacta.ru DFT methods are frequently applied to optimize geometries, calculate vibrational frequencies, and study the electronic properties of organic molecules, including various esters and thio-compounds. researchgate.netresearchgate.net

A primary step in computational analysis is the optimization of the molecule's equilibrium geometry, which corresponds to the minimum energy arrangement of its atoms. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until the net force is zero, thus locating a stable point on the potential energy surface. fiveable.me

For thioformates, this process is crucial for identifying the different possible conformers (isomers that differ by rotation around single bonds). For the related S-mthis compound, calculations have identified two primary conformers: cis and trans. researchgate.netaip.org Theoretical studies show that the cis-CH3-S-CHO conformer is the most stable structure. researchgate.net A similar conformational landscape is expected for this compound, with rotations around the C-S and C-C single bonds leading to different stable geometries, such as syn-gauche and syn-anti conformers, which have been identified in related S-ethyl esters. researchgate.net The optimization is typically performed using methods like CCSD(T) or DFT with robust basis sets, such as the cc-pVTZ or 6-311++G(d,p), to ensure reliable structural parameters. researchgate.netresearchgate.netaip.org

The flexibility of this compound is primarily due to the rotation around its single bonds, known as torsional degrees of freedom. A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates, such as bond lengths and angles. fiveable.me For flexible molecules, a reduced-dimensionality PES focusing on the torsional angles is often computed to understand the conformational landscape. fiveable.meacs.org

For the analogous S-mthis compound, a two-dimensional PES was computed at the CCSD(T)/aug-cc-pVTZ level of theory to describe the large-amplitude motions associated with the two torsional degrees of freedom (the methyl group rotations). researchgate.netaip.org This surface helps in determining the energy barriers between different conformers. For example, the methyl torsional barrier (V3) for cis-CH3-S-CHO was calculated to be 139.7 cm⁻¹. aip.orgaip.org For this compound, a more complex PES would be required to account for the torsions involving the ethyl group. researchgate.net These calculations are essential for understanding the dynamics of the molecule and for accurately predicting its far-infrared spectrum. aip.org

Optimization of Equilibrium Geometries

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic parameters, which can then be used to guide and validate experimental measurements.

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of a molecule. Theoretical calculations can predict the rotational constants (A, B, C) and centrifugal distortion constants (e.g., ΔJ, ΔJK) with high accuracy. elte.hu These parameters are derived from the optimized equilibrium geometry of the molecule.

For accurate predictions, equilibrium rotational constants are often corrected for vibrational effects using second-order vibrational perturbation theory (VPT2). aip.org Quartic and sextic centrifugal distortion constants, which account for the molecule's distortion at high rotational speeds, are also computed to aid in the analysis of experimental spectra. researchgate.netaanda.org For the cis conformer of S-mthis compound, highly accurate ground-state rotational constants have been computed, showing excellent agreement with experimental data. csic.es

Table 1: Calculated Spectroscopic Constants for cis-S-Mthis compound (Data serves as an example of typical calculations for thioformate systems)

| Parameter | Type | Calculated Value | Unit |

| A₀ | Rotational Constant | 11041.45 | MHz |

| B₀ | Rotational Constant | 5107.9 | MHz |

| C₀ | Rotational Constant | 3567.4 | MHz |

| V₃ | Methyl Torsional Barrier | 139.7 | cm⁻¹ |

Source: Data derived from studies on S-mthis compound. aip.orgcsic.es

Vibrational spectroscopy, including infrared (IR) and Raman techniques, investigates the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. researchgate.net Harmonic frequency calculations are a standard output of geometry optimizations. However, real molecular vibrations are anharmonic. nsf.gov

Therefore, more accurate calculations employ methods like VPT2 to compute anharmonic corrections to the fundamental vibrational frequencies. aip.orgnsf.gov Theoretical IR and Raman spectra can be simulated from the calculated frequencies and intensities, which provides a powerful tool for assigning bands in experimental spectra. researchgate.netresearchgate.net For related molecules, harmonic and anharmonic vibrational fundamentals and their corresponding intensities have been provided through these computational approaches. researchgate.netaip.org The analysis is often aided by Potential Energy Distribution (PED) calculations, which describe the contribution of each internal coordinate to a given normal mode of vibration. researchgate.net

Rotational and Centrifugal Distortion Constants

Computational Elucidation of Reaction Mechanisms

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions at a molecular level, offering insights that are often inaccessible through experimental means alone. sumitomo-chem.co.jp By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, thereby elucidating the step-by-step mechanism of a chemical transformation. sumitomo-chem.co.jp

In the context of thioformate systems, computational studies have been employed to explore complex reaction mechanisms. For instance, ab initio molecular orbital calculations have been instrumental in understanding the unimolecular rearrangements of species derived from the dissociative ionization of ethyl thioformates. researchgate.net One such study focused on the thioxy-hydroxy-carbene (HS–C–OH) and its corresponding radical cation, which are generated from this compound derivatives. researchgate.net

The research utilized high-level computational methods, specifically QCISD(T)/6-311++G(d,p)//(U)MP2/6-31(d,p), to construct the potential energy surfaces for both the neutral [CH₂OS] and ionized [CH₂OS]⁺ species. researchgate.net These calculations confirmed that the carbene form is kinetically stable in both its neutral and ionized states, providing fundamental details about its stability and potential reaction pathways. researchgate.net Such computational approaches allow for the characterization of transient and highly reactive species that are challenging to isolate and study experimentally.

Thermochemical Properties and Reaction Kinetics Modeling

The accurate determination of thermochemical properties is fundamental to understanding the stability and reactivity of a chemical compound. Computational modeling has become a critical resource for obtaining these properties, especially for molecules where experimental data is scarce or difficult to obtain. nist.gov

This compound has been a subject of such computational investigations, which aim to provide reliable thermochemical data. nist.gov Quantum chemistry models are used to perform "virtual measurements" of molecular properties. nist.gov For example, the atomization enthalpy of this compound has been calculated using computational models like mPW1PW91/6-31G(d). nist.gov To enhance the accuracy of these virtual measurements, the results are often compared against high-quality experimental data from benchmark databases, such as the Computational Chemistry Comparison and Benchmark Database (CCCBDB) maintained by the National Institute of Standards and Technology (NIST). nist.gov This process allows for the estimation and correction of systematic errors, or biases, inherent in the computational models. nist.gov

Conformational analysis is another crucial aspect of modeling thermochemical properties. Like other simple thioesters, this compound is expected to exist in multiple conformations, primarily cis and trans isomers. researchgate.net Ab initio and Density Functional Theory (DFT) calculations on related molecules like mthis compound have shown that the cis conformer is the most stable form. researchgate.net The energy differences and rotational barriers between these conformers are vital for calculating accurate thermodynamic functions. researchgate.net

The following tables summarize key thermochemical data for this compound, including both computationally derived and experimentally determined values.

Table 1: Calculated Thermochemical Data for this compound

| Property | Computational Model | Calculated Value | Units |

|---|---|---|---|

| Atomization Enthalpy (Corrected) | mPW1PW91/6-31G(d) | 4115.6 | kJ/mol |

This table presents a corrected virtual measurement for the atomization enthalpy of this compound at 298.15 K, derived from computational quantum chemistry models. nist.gov

Table 2: Experimental Thermochemical Data for this compound

| Property | Value | Units | Method |

|---|---|---|---|

| Enthalpy of Formation (Gas, ΔfH°gas) | -177.7 ± 5.1 | kJ/mol | Equilibrium (Eqk) |

| Enthalpy of Formation (Liquid, ΔfH°liquid) | -216.0 ± 2.6 | kJ/mol | Equilibrium (Eqk) |

This table shows experimental standard enthalpy of formation values as curated by the NIST Chemistry WebBook. nist.gov

Modeling reaction kinetics provides further understanding of a compound's behavior under various conditions. mun.ca By combining calculated thermochemical properties with transition state theory, it is possible to derive rate constants and branching ratios for different reaction pathways. nih.gov While specific kinetic modeling studies on this compound are not widely detailed, the methodologies are well-established. These models are essential in fields like atmospheric chemistry and combustion, where they help predict the fate and impact of chemical species. researchgate.netconicet.gov.ar For example, microkinetic modeling can quantitatively analyze the activity and selectivity of catalysts in reactions involving related compounds, demonstrating the predictive power of combining computational data with kinetic models. nih.gov

Derivatization Chemistry Involving Ethyl Thioformate

Ethyl Thioformate as a Thioformylating Agent

This compound is widely employed as an effective thioformylating agent, a reagent that introduces a thioformyl (B1219250) group (-CHS) onto a substrate. Its primary application is in the synthesis of thioamides from amines.

Detailed Research Findings

The reagent demonstrates broad utility in the thioformylation of primary and secondary amines, including a wide range of aromatic and aliphatic amines. organic-chemistry.org The reactions are generally high-yielding and tolerate diverse functional groups, encompassing both electron-rich and electron-poor aromatic systems, as well as sterically hindered amines. organic-chemistry.org The process is efficient and can be performed using either the purified reagent or the crude ethanolic solution. organic-chemistry.orgacs.org

Beyond simple amines, ethyl O-thioformate has been used for the thioformylation of enamines to produce enamino thioaldehydes. rsc.org It also serves as a precursor in copper-catalyzed conditions for the synthesis of thiazoles, such as benzothiazoles. organic-chemistry.org The versatility and efficiency of O-ethyl thioformate have simplified access to thioformamides and related sulfur-containing compounds, expanding their application in organic synthesis. organic-chemistry.org

Table 1: Thioformylation of Various Amines using O-Ethyl Thioformate

| Amine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline (B41778) | Thioformanilide | 98% | organic-chemistry.org |

| 4-Fluoroaniline | N-(4-fluorophenyl)methanethioamide | 98% | organic-chemistry.org |

| 4-Nitroaniline | N-(4-nitrophenyl)methanethioamide | 95% | organic-chemistry.org |

| Benzylamine (B48309) | N-Benzylmethanethioamide | 97% | organic-chemistry.org |

| Dibenzylamine | N,N-Dibenzylmethanethioamide | 95% | organic-chemistry.org |

Synthesis of Specific this compound Derivatives for Research Applications

This compound is not only a reagent but also a key starting material for the synthesis of specific derivatives with tailored properties for research, particularly in medicinal chemistry and materials science.

Detailed Research Findings

One notable application is the synthesis of N-(4-Cyanophenyl)methanethioamide, a compound with potential applications in medicinal chemistry. This derivative is synthesized through the reaction of O-ethyl thioformate with 4-aminobenzonitrile. The thioamide functionality is a critical feature, known to enhance biological activity by participating in hydrogen bonding and enzyme interactions. Derivatives of this type have been investigated for anticancer properties.

In another significant synthetic application, O-ethyl thioformate is used to construct complex heterocyclic systems. Researchers have described an efficient, one-pot synthesis of 4-substituted 3-amino-2-cyanothiophenes. researchgate.net This process involves the sequential treatment of a substituted acetonitrile (B52724) with a strong base, followed by O-ethyl thioformate and then 2-chloroacetonitrile, affording the thiophene (B33073) derivatives in moderate to good yields. researchgate.net The resulting thiophene core is a valuable scaffold that can be readily incorporated into more elaborate, pharmaceutically relevant structures, such as functionalized thieno[3,2-d]pyrimidines. researchgate.net

Table 2: Specific Derivatives Synthesized from this compound

| Starting Materials | Derivative Synthesized | Research Application | Reference |

|---|---|---|---|

| O-Ethyl thioformate, 4-Aminobenzonitrile | N-(4-Cyanophenyl)methanethioamide | Lead compound in drug development (e.g., anticancer) |

Strategic Incorporation of this compound Moiety into Target Structures

The thioformate group, and the related thiol ester functionality provided by reagents like this compound, are strategically incorporated into target molecules as versatile synthetic intermediates. They can serve as precursors to other functional groups or as key components in advanced coupling reactions.

Detailed Research Findings

The ethyl thiol ester group is a valuable precursor to aldehydes. A facile reduction of ethyl thiol esters to aldehydes has been demonstrated and applied in the total synthesis of the natural product (+)-neothramycin A methyl ether. acs.org This transformation highlights the strategic utility of the thiol ester moiety as a stable functional group that can be selectively unmasked to reveal a more reactive aldehyde at a late stage of a complex synthesis.

Furthermore, the thioformate moiety is instrumental in modern catalytic reactions. In a novel approach to synthesizing thioesters, S-aryl thioformates (a class of compounds closely related to this compound) are used as thioester sources in palladium-catalyzed reactions. researchgate.net This method allows the thioester moiety to be efficiently transferred to aryl iodides under mild, ambient temperature conditions. researchgate.net This strategy avoids the manipulation of toxic carbon monoxide gas and odorous thiols, representing an atom-effective and convenient protocol for accessing a wide variety of thioesters. The reaction tolerates diverse electronic properties on the substrates and is scalable, indicating its potential for larger-scale synthetic applications. researchgate.net

Q & A

What are the primary synthetic routes for ethyl thioformate, and how do reaction conditions influence yield and purity?

This compound (C₂H₅SCHO) is typically synthesized via the reaction of thioformic acid with ethanol in the presence of acid catalysts or through the condensation of ethyl mercaptan with formic acid derivatives. Challenges include controlling side reactions, such as decomposition into carbonyl sulfide (COS) and ethanol under elevated temperatures . Methodological optimizations involve:

- Low-temperature protocols : To minimize thermal degradation, reactions are conducted below 50°C.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve reaction efficiency but require neutralization steps to avoid byproduct formation.

- Solvent systems : Non-polar solvents (e.g., dichloromethane) reduce hydrolysis of intermediates. Yield and purity are validated using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

How do E and Z conformers of this compound differ in stability, and what experimental techniques are used to characterize them?

This compound exhibits E (antiperiplanar) and Z (synperiplanar) conformers due to restricted rotation around the C–S bond. Stability is influenced by electron-withdrawing substituents:

- Low-temperature NMR : At −52°C, E conformers dominate (ΔG ≈ 0.5–1.0 kcal/mol) due to reduced steric hindrance between the ethyl group and sulfur atom .

- Rotational barriers : Barrier heights (V₃) for interconversion are measured via dynamic NMR or microwave spectroscopy. For S-mthis compound analogs, V₃ ≈ 146 cm⁻¹, whereas oxygen analogs (e.g., methyl formate) exhibit higher barriers (V₃ ≈ 416 cm⁻¹), reflecting weaker steric effects in sulfur-containing compounds .

What computational methods are most reliable for predicting the vibrational spectra of this compound?

Density functional theory (DFT) and coupled-cluster methods (CCSD(T)) are widely used:

- Basis sets : Augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) accurately model sulfur’s polarizability and electron correlation effects .

- Spectroscopic parameters : For S-mthis compound, CCSD(T)/AVTZ calculations predict rotational constants (A₀ = 11,008 MHz, B₀ = 5,092 MHz) within 1% of experimental values .

- Far-infrared (FIR) spectra : Variational treatments of large-amplitude motions (e.g., methyl torsion) improve agreement with experimental data .

How does this compound interact with nucleophiles in biochemical systems, and what intermediates are formed?

In enzymatic systems (e.g., formate dehydrogenases), this compound acts as a substrate analog. Key steps include:

- Nucleophilic attack : Thiocarboxylate anions target the thiocarbonyl group, forming tetrahedral intermediates.

- Isotopic labeling : ¹³C-labeled this compound reveals transient intermediates like thiocarbonate (SCO₂⁻) via NMR, preceding COS release .

- Kinetic studies : Bi-substrate experiments quantify Michaelis constants (Kₘ) and turnover rates, highlighting sulfur’s role in modulating enzyme specificity .

What contradictions exist in the literature regarding this compound’s environmental reactivity, and how can they be resolved?

Discrepancies arise in its atmospheric degradation pathways:

- Hydroperoxymthis compound (HPMTF) formation : Some studies propose HPMTF as a stable intermediate in dimethyl sulfide (DMS) oxidation, while others attribute rapid photolysis to its low atmospheric persistence .

- Resolution strategies :

How can researchers optimize the reproducibility of this compound’s spectral data across different laboratories?

Key protocols include:

- Standardized calibration : Use internal standards (e.g., CH₃CN) for NMR and IR to correct for solvent and temperature effects.

- Pressure control in microwave spectroscopy : Maintain <10⁻⁴ mbar to minimize collisional broadening and improve rotational line resolution .

- Data-sharing platforms : Publish raw spectral datasets (e.g., via PubChem) to enable cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.